molecular formula C17H24N2O5 B1587459 Benzyl 5-amino-4-[(tert-butoxycarbonyl)amino]-5-oxopentanoate CAS No. 292870-04-3

Benzyl 5-amino-4-[(tert-butoxycarbonyl)amino]-5-oxopentanoate

Cat. No. B1587459
M. Wt: 336.4 g/mol
InChI Key: LMVZKASXYQOUSK-UHFFFAOYSA-N
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Description

“Benzyl 5-amino-4-[(tert-butoxycarbonyl)amino]-5-oxopentanoate” is a chemical compound that contains a tert-butyloxycarbonyl (Boc) group . The Boc group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Synthesis Analysis

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base . BOC-protected amines are prepared using the reagent di-tert-butyl-iminodicarboxylate .


Chemical Reactions Analysis

The Boc group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .

Scientific Research Applications

Chromogenic Protease Substrates

Benzyl 5-amino-4-[(tert-butoxycarbonyl)amino]-5-oxopentanoate has been used in the synthesis of oligopeptides that serve as sequence-specific chromogenic substrates for protease assays. These substrates enable the spectrophotometric detection of HIV-protease activity, offering a valuable tool for researching infectious diseases (Badalassi et al., 2002).

Synthesis of Cryptophycin-24

This compound plays a crucial role in the synthesis of Cryptophycin-24 (Arenastatin A), a potent anticancer agent. The methodology involves selective reductions and coupling reactions that illustrate the versatility of Benzyl 5-amino-4-[(tert-butoxycarbonyl)amino]-5-oxopentanoate in synthesizing complex structures, highlighting its potential in medicinal chemistry research (Eggen et al., 2000).

Efficient Synthesis Techniques

Research has been dedicated to the efficient synthesis of this compound from natural or protected l-amino acids, demonstrating its significance in synthetic chemistry. This work supports the development of synthetic methodologies that are crucial for creating compounds with potential biological activities (Koseki et al., 2011).

Orthogonally Protected Amino Acids

The compound has also been utilized in the synthesis of orthogonally protected amino acids, which are valuable for the synthesis of edeine analogs. This research underscores its utility in producing building blocks for peptide synthesis, an area of significant interest in the development of new therapeutic agents (Czajgucki et al., 2003).

Safety And Hazards

Based on the safety data sheet of a similar compound, this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

To expand the applicability of amino acid ionic liquids (AAILs), a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) have been prepared . These protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents . This opens up new possibilities for the use of “Benzyl 5-amino-4-[(tert-butoxycarbonyl)amino]-5-oxopentanoate” in organic synthesis.

properties

IUPAC Name

benzyl 5-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O5/c1-17(2,3)24-16(22)19-13(15(18)21)9-10-14(20)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H2,18,21)(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMVZKASXYQOUSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 5-amino-4-[(tert-butoxycarbonyl)amino]-5-oxopentanoate

CAS RN

292870-04-3
Record name tert-Butyloxycarbonyl-DL-isoglutamine benzyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0292870043
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TERT-BUTYLOXYCARBONYL-DL-ISOGLUTAMINE BENZYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C27S4SRN7U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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